![molecular formula C16H16O2 B14209212 Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- CAS No. 838828-16-3](/img/structure/B14209212.png)
Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- is an organic compound with the molecular formula C16H16O2. It is a derivative of benzene, characterized by the presence of a methoxy group and a phenylpropenyl ether group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- typically involves the reaction of anisole (methoxybenzene) with cinnamyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the phenylpropenyl group to a phenylpropyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Phenylpropyl derivatives.
Substitution: Various halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- involves its interaction with various molecular targets. The methoxy and phenylpropenyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Anethole: Benzene, 1-methoxy-4-(1-propenyl)-, a compound with a similar structure but without the phenyl group.
Eugenol: Benzene, 1-methoxy-4-(2-propenyl)-, another structurally related compound with a different side chain.
Uniqueness
Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]- is unique due to the presence of both methoxy and phenylpropenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
838828-16-3 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
1-methoxy-4-(1-phenylprop-2-enoxy)benzene |
InChI |
InChI=1S/C16H16O2/c1-3-16(13-7-5-4-6-8-13)18-15-11-9-14(17-2)10-12-15/h3-12,16H,1H2,2H3 |
Clave InChI |
SYVVUVYPLWMHKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC(C=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one](/img/structure/B14209130.png)
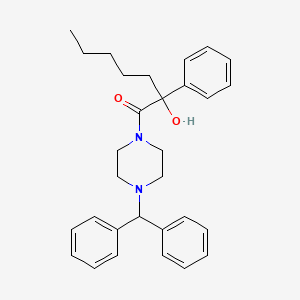
![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
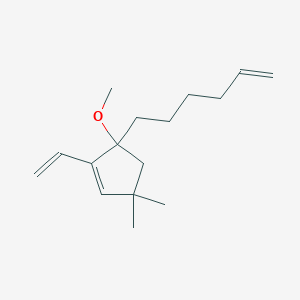
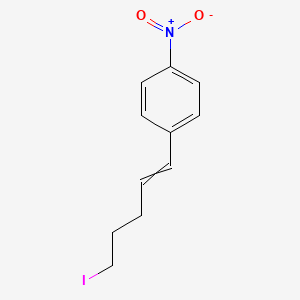
![1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-](/img/structure/B14209170.png)
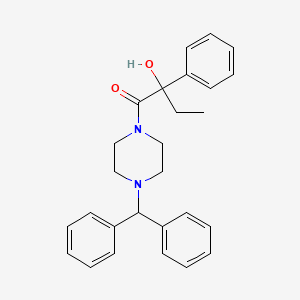
![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)

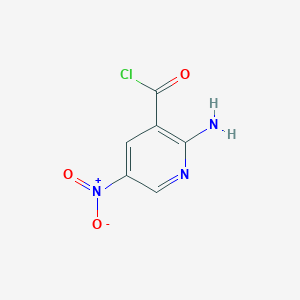
![2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14209207.png)
![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
